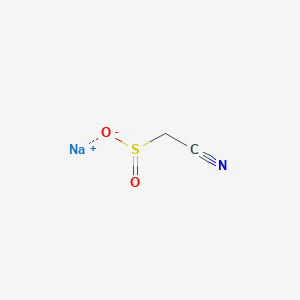
Sodium cyanomethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyanomethanesulfinate is an organosulfur compound with the molecular formula C₂H₂NNaO₂S. It is a sodium salt of cyanomethanesulfinic acid and is used as a versatile reagent in organic synthesis. This compound is known for its ability to act as a sulfonylating agent, making it valuable in the formation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyanomethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium cyanomethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamides and sulfones.
Scientific Research Applications
Sodium cyanomethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including sulfonamides, sulfones, and sulfonic acids.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium cyanomethanesulfinate involves its ability to donate a sulfonyl group to various substrates. This process typically involves the formation of a sulfonyl radical intermediate, which can then react with other molecules to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Sodium methanesulfinate: Similar in structure but lacks the cyanomethyl group.
Sodium benzenesulfinate: Contains a benzene ring instead of a cyanomethyl group.
Sodium toluenesulfinate: Contains a toluene group instead of a cyanomethyl group.
Uniqueness: Sodium cyanomethanesulfinate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to other sulfinates. This makes it particularly useful in specific synthetic applications where the cyanomethyl group is required.
Properties
Molecular Formula |
C2H2NNaO2S |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
sodium;cyanomethanesulfinate |
InChI |
InChI=1S/C2H3NO2S.Na/c3-1-2-6(4)5;/h2H2,(H,4,5);/q;+1/p-1 |
InChI Key |
DLHYUQRWNGHXJQ-UHFFFAOYSA-M |
Canonical SMILES |
C(C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















